molecular formula C17H16ClN3O2S B258673 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B258673
M. Wt: 361.8 g/mol
InChI Key: YSXHSRDOYYWXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.

Mechanism of Action

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide inhibits the activity of p300/CBP-associated factor (PCAF) by binding to the catalytic domain of the enzyme. This prevents the enzyme from acetylating histones and other proteins, which leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have shown that N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can inhibit tumor growth in mouse models of cancer. N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is that it is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, one limitation of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is that it is not specific to PCAF and can also inhibit the activity of other HATs, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide. One area of research is the development of more specific inhibitors of PCAF that do not inhibit other HATs. Another area of research is the use of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide in clinical trials.

Synthesis Methods

The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves several steps, including the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-chlorocinnamic acid ethyl ester, which is then reacted with thiosemicarbazide to form the corresponding thiazole derivative. The thiazole derivative is then reacted with 2-bromo-5-methyl-1,3-oxazole to form N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is involved in the acetylation of histones and other proteins. Inhibition of PCAF by N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has been shown to lead to decreased cell growth and increased apoptosis in cancer cells. N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has also been shown to have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, by inhibiting the activity of the transcription factor NF-κB.

properties

Product Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H16ClN3O2S/c1-4-13-14(9(2)23-21-13)16(22)20-17-19-15(10(3)24-17)11-6-5-7-12(18)8-11/h5-8H,4H2,1-3H3,(H,19,20,22)

InChI Key

YSXHSRDOYYWXIL-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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